molecular formula C7H12Cl2N2O2S B13029852 4-(Aminomethyl)benzenesulfonamide dihydrochloride

4-(Aminomethyl)benzenesulfonamide dihydrochloride

Cat. No.: B13029852
M. Wt: 259.15 g/mol
InChI Key: WEICVMSGPGBGRC-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzenesulfonamide dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a derivative of benzenesulfonamide and is characterized by the presence of an aminomethyl group attached to the benzene ring.

Preparation Methods

The synthesis of 4-(Aminomethyl)benzenesulfonamide dihydrochloride typically involves the following steps :

    Starting Material: The process begins with N-benzylacetamide as the starting material.

    Chlorosulfonation: N-benzylacetamide is reacted with chlorosulfonic acid at a controlled temperature to form 4-(acetamidomethyl)benzenesulfonyl chloride.

    Ammonolysis: The sulfonyl chloride intermediate is then treated with ammonia to yield 4-(acetamidomethyl)benzenesulfonamide.

    Hydrolysis: The final step involves hydrolyzing the acetamide group under basic conditions to obtain 4-(Aminomethyl)benzenesulfonamide. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

4-(Aminomethyl)benzenesulfonamide dihydrochloride undergoes various chemical reactions, including :

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include chlorosulfonic acid, ammonia, and hydrochloric acid. The major products formed from these reactions are typically derivatives of benzenesulfonamide.

Scientific Research Applications

4-(Aminomethyl)benzenesulfonamide dihydrochloride has several scientific research applications :

    Medicine: It is used as an intermediate in the synthesis of sulfonamide-based drugs, which are known for their antibacterial properties. These drugs are effective against a wide range of bacterial infections, including those caused by Pseudomonas aeruginosa and Staphylococcus aureus.

    Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

    Biology: It is used in biochemical research to study enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzenesulfonamide dihydrochloride involves the inhibition of nucleic acid synthesis in bacteria . The compound targets enzymes involved in the synthesis of nucleotides, thereby preventing the replication and transcription of bacterial DNA. This leads to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

4-(Aminomethyl)benzenesulfonamide dihydrochloride is unique compared to other similar compounds due to its specific structure and functional groups . Similar compounds include:

    Sulfamethoxazole: Another sulfonamide-based drug used to treat bacterial infections.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamylon: A topical agent used for burn wounds.

These compounds share a common sulfonamide group but differ in their specific structures and applications.

Properties

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15 g/mol

IUPAC Name

4-(aminomethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C7H10N2O2S.2ClH/c8-5-6-1-3-7(4-2-6)12(9,10)11;;/h1-4H,5,8H2,(H2,9,10,11);2*1H

InChI Key

WEICVMSGPGBGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N.Cl.Cl

Origin of Product

United States

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